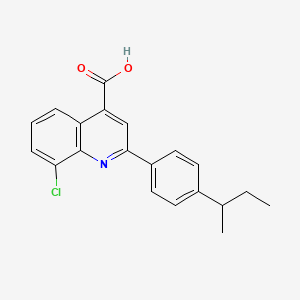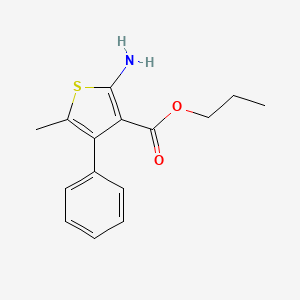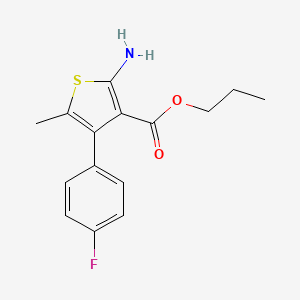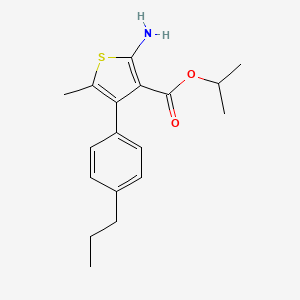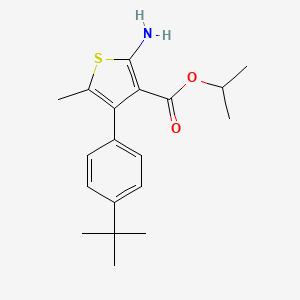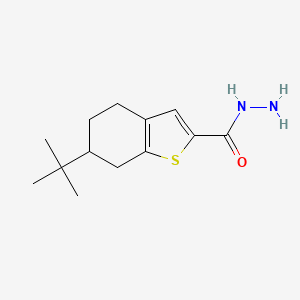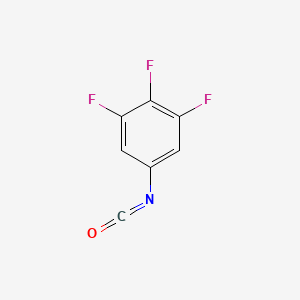![molecular formula C9H11Br2N3O B1326665 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide CAS No. 882760-46-5](/img/structure/B1326665.png)
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide” is a chemical compound with the molecular formula C9H11Br2N3O and a molecular weight of 337.01 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, 3 nitrogen atoms, and 1 oxygen atom .科学的研究の応用
Nonlinear Optical Properties
Research on hydrazones related to 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide demonstrates their potential in nonlinear optical applications. For instance, Naseema et al. (2010) synthesized three hydrazones with properties suggesting their use in optical devices like optical limiters and switches. They exhibit two-photon absorption, effective third-order susceptibility, and good optical power limiting behavior (Naseema et al., 2010).
Antimicrobial Activity
Compounds similar to this compound have shown significant antimicrobial activity. For example, Abbady (2014) synthesized a series of compounds including acetohydrazide derivatives that exhibited notable antibacterial and antifungal properties (Abbady, 2014).
Antioxidant Properties
A study by Šermukšnytė et al. (2022) reports the synthesis of a compound similar to this compound, which demonstrated higher antioxidant ability than the control substance butylated hydroxytoluene (Šermukšnytė et al., 2022).
Anti-inflammatory and Analgesic Activities
Somashekhar and Kotnal (2019) conducted a study on 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives, revealing their potential for anti-inflammatory and analgesic applications. This highlights the potential of acetohydrazide derivatives in therapeutic applications (Somashekhar & Kotnal, 2019).
Anticancer Potential
Salahuddin et al. (2014) studied derivatives of acetohydrazide, showing promising results in anticancer evaluations, particularly against breast cancer cell lines. This suggests a potential pathway for developing anticancer therapies using similar compounds (Salahuddin et al., 2014).
特性
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N3O/c1-5-2-6(10)9(7(11)3-5)13-4-8(15)14-12/h2-3,13H,4,12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOPAWMVRKVXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


